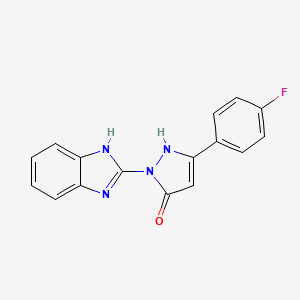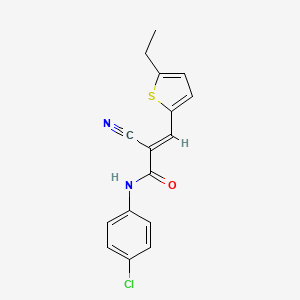
1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole, pyrazole, and fluorophenyl groups
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-benzimidazole and 4-fluorophenylhydrazine.
Formation of Pyrazole Ring: The 4-fluorophenylhydrazine reacts with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Coupling Reaction: The resulting pyrazole derivative is then coupled with 1H-benzimidazole under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Material Science: The compound’s heterocyclic structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol: The presence of a chlorine atom instead of fluorine can lead to different pharmacological properties and reactivity.
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol: The methyl group may influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(4-fluorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-11-7-5-10(6-8-11)14-9-15(22)21(20-14)16-18-12-3-1-2-4-13(12)19-16/h1-9,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTIASXPCOIBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(hydroxymethyl)-1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5255168.png)
![(2E)-3-{3-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}prop-2-enoic acid](/img/structure/B5255172.png)
![3-[3-oxo-3-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5255178.png)

![N,N-dimethyl-7-[oxo(1-pyrrolidinyl)acetyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5255181.png)
![1-methyl-1'-[2-(phenylsulfonyl)ethyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5255193.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5255197.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5255204.png)
![N-benzyl-1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5255215.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5255231.png)
![2-(4-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5255239.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5255264.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5255277.png)
